2-(benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide

ACAT-1 Inhibition Isoform Selectivity Cardiovascular Research

2-(Benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is a synthetic thioacetamide derivative featuring a benzylsulfanyl group linked to an acetamide scaffold, which is further functionalized with a pyridin-3-ylpiperidinylmethyl moiety. The compound has been identified as a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1, also known as SOAT-1), demonstrating significant selectivity for ACAT-1 over ACAT-2, a profile that positions it as a research tool for diseases involving ACAT-1 overexpression.

Molecular Formula C20H25N3OS
Molecular Weight 355.5
CAS No. 2034614-52-1
Cat. No. B2554861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide
CAS2034614-52-1
Molecular FormulaC20H25N3OS
Molecular Weight355.5
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=CN=CC=C3
InChIInChI=1S/C20H25N3OS/c24-20(16-25-15-18-5-2-1-3-6-18)22-13-17-8-11-23(12-9-17)19-7-4-10-21-14-19/h1-7,10,14,17H,8-9,11-13,15-16H2,(H,22,24)
InChIKeyXIWDQVJBVIKWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide (CAS 2034614-52-1): Chemical Class and Research Profile


2-(Benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is a synthetic thioacetamide derivative featuring a benzylsulfanyl group linked to an acetamide scaffold, which is further functionalized with a pyridin-3-ylpiperidinylmethyl moiety . The compound has been identified as a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1, also known as SOAT-1), demonstrating significant selectivity for ACAT-1 over ACAT-2, a profile that positions it as a research tool for diseases involving ACAT-1 overexpression [1]. Its molecular formula is C20H25N3OS, with a molecular weight of 355.5 g/mol .

Procurement Risks of Substituting 2-(Benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide with Analogous Piperidine Acetamides


Direct substitution with even structurally similar N-(piperidin-4-yl)acetamide derivatives is ill-advised without rigorous head-to-head validation. The development of the clinical candidate K-604 demonstrated that inserting a piperazine unit in place of a methylene chain dramatically enhanced aqueous solubility (up to 19 mg/mL) and oral absorption (a 1100-fold increase in Cmax) compared to a closely related analog [1]. Similarly, the target compound's unique benzylthio moiety replaces the alkyl or benzyl groups found in analogs like 2-cyclopentyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide (CAS 2034257-01-5) or its pyridine-3-carbonyl counterpart (CAS 1396583-45-1) . These subtle structural variations can critically alter the molecule's target engagement, isoform selectivity, and physicochemical properties, making unverified substitution a high-risk strategy for experimental consistency.

Quantitative Differentiation of 2-(Benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide Against Key Alternatives


ACAT-1 Isoform Selectivity vs. Clinical Candidate K-604

The compound belongs to the ACAT-1 inhibitor class exemplified by K-604. While K-604 demonstrates a 229-fold selectivity for human ACAT-1 over ACAT-2 (IC50 = 0.45 µM for ACAT-1) [1], the target compound has been identified as a potent inhibitor with significant selectivity for human ACAT-1 over ACAT-2, though exact IC50 values and fold-selectivity for this specific compound have not been publicly disclosed in primary literature indexed in non-prohibited sources. This represents a class-level inference based on structural similarity to the benzimidazole-thioether series.

ACAT-1 Inhibition Isoform Selectivity Cardiovascular Research

Aqueous Solubility Advantage Over Key Comparator K-604

K-604 was specifically designed to achieve an aqueous solubility of 19 mg/mL at pH 1.2 [1]. The target compound was developed as an 'aqueous-soluble potent inhibitor' , representing a distinct structural approach to solubility. The benzylthio group and pyridin-3-ylpiperidine motif in the target compound constitute a different solubility-enabling strategy compared to K-604's piperazine-benzimidazole system, though direct comparative solubility data is not available in non-prohibited sources.

Solubility Enhancement Drug Delivery Pharmacokinetics

Structural Differentiation from the Cyclopentyl Analog (CAS 2034257-01-5)

The closest commercially available analog, 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide (CAS 2034257-01-5), replaces the benzylthio group at the 2-position with a cyclopentyl group . This change eliminates the sulfur atom from the side chain, which can significantly impact hydrogen bonding capability, metabolic stability, and target binding mode. The benzylthio group in the target compound (MW 355.5) provides a larger, more polarizable surface area compared to the cyclopentyl group (cyclopentyl analog MW not specified), potentially enhancing interactions with hydrophobic enzyme pockets.

Structure-Activity Relationship Chemical Probe Medicinal Chemistry

Distinction from Pyridine-3-Carbonyl Derivative (CAS 1396583-45-1)

Another related compound, 2-(benzylsulfanyl)-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}acetamide (CAS 1396583-45-1), incorporates a carbonyl linker between the pyridine ring and the piperidine nitrogen, creating a pyridine-3-carbonylpiperidine system . In contrast, the target compound features a direct pyridin-3-yl substitution on the piperidine nitrogen (pyridin-3-ylpiperidine) . This distinction is critical: the target compound's tertiary amine linkage is more basic and can form different ionic interactions compared to the amide bond in the carbonyl analog, potentially affecting both target binding and off-target profiles.

Amide Bond Stability Metabolic Profile Pharmacophore Analysis

Scarcity of Publicly Available Quantitative Data

A systematic search of non-prohibited primary research papers, patents, and authoritative databases (PubMed, PubChem, Google Patents, BindingDB) using the CAS number 2034614-52-1 and InChI Key XIWDQVJBVIKWCC did not yield directly indexed, peer-reviewed quantitative bioactivity data for this specific compound as of the latest update [1]. Vendor-supplied information indicates the compound's role as an ACAT-1 inhibitor, but the underlying primary data could not be verified in permitted sources. This absence of robust, comparator-based quantitative evidence is a critical consideration for procurement decisions, as the compound's differentiation currently rests on structural uniqueness rather than published performance metrics.

Data Gap Analysis Compound Characterization Research Chemical

Recommended Application Scenarios for 2-(Benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide Based on Evidence Profile


Chemical Probe for ACAT-1 Structure-Activity Relationship (SAR) Studies

The compound's unique benzylthio-pyridinylpiperidine scaffold makes it a suitable chemical probe for SAR studies aiming to understand the role of the sulfur-containing side chain and the tertiary amine linker in ACAT-1 inhibition. Researchers can compare its activity profile with the well-characterized K-604 [1] to map the pharmacophore requirements for isoform selectivity.

Solubility Optimization Research for ACAT-1 Inhibitors

Given its designation as an 'aqueous-soluble' inhibitor , this compound can serve as a starting point or comparison in solubility optimization studies for ACAT-1 inhibitors, especially as an alternative to K-604's piperazine-based solubility strategy [1]. Its distinct chemical architecture may overcome some of the solubility-permeability trade-offs observed in previous clinical candidates.

Negative Control or Selectivity Counter-Screen Development

In studies focused on ACAT-2 or other acyltransferases, the compound's reported selectivity for ACAT-1 over ACAT-2 positions it as a potential tool for developing isoform-specific counter-screens, provided its selectivity window is validated in the end-user's assay system.

Chemical Starting Point for Novel Derivative Synthesis

The compound's modular structure—featuring a benzylthio group, a pyridin-3-ylpiperidine, and an acetamide linker—offers multiple diversification points for medicinal chemistry efforts . Its well-defined synthesis route allows for systematic derivatization to optimize potency, selectivity, and drug-like properties, as informed by the K-604 clinical development program [1].

Quote Request

Request a Quote for 2-(benzylthio)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.